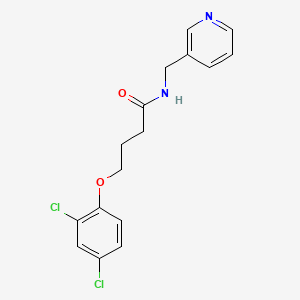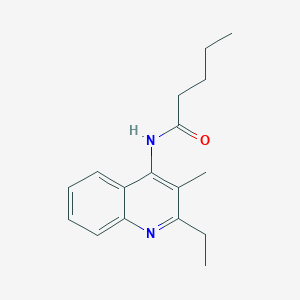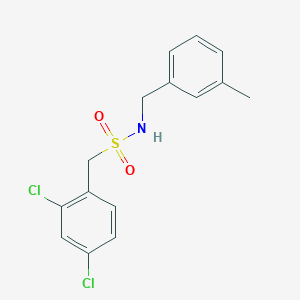![molecular formula C14H22N2O3S B4760666 N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4760666.png)
N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide
Übersicht
Beschreibung
N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide, also known as EPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPM is a member of the amide class of compounds and is structurally similar to lidocaine, a well-known local anesthetic. EPM has been shown to have a number of biochemical and physiological effects, which make it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide is thought to involve the inhibition of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. By blocking these channels, N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide can prevent the transmission of pain signals and reduce inflammation.
Biochemical and Physiological Effects
N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been shown to have a number of biochemical and physiological effects. In addition to its local anesthetic properties, N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been shown to reduce the release of inflammatory cytokines and to inhibit the activity of neutrophils, which are responsible for the production of reactive oxygen species. N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have anti-arrhythmic effects, which may be due to its ability to modulate the activity of ion channels in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide is its potency as a local anesthetic. N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been shown to be more potent than lidocaine in some studies, which may make it a useful alternative for certain applications. However, N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has also been shown to have some limitations, such as a shorter duration of action compared to lidocaine.
Zukünftige Richtungen
There are many potential future directions for research on N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide. One area of interest is the development of new formulations of N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide that can be used for topical applications, such as in the treatment of skin disorders. Another area of interest is the investigation of N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide's effects on ion channels in the nervous system, which may have implications for the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide and to identify any potential side effects or limitations of its use.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide has been studied for its potential use as a local anesthetic, anti-inflammatory agent, and anti-arrhythmic agent. It has also been investigated for its ability to modulate the activity of ion channels in the nervous system, which may have implications for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-ethyl-2-(4-methyl-N-methylsulfonylanilino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-13(14(17)15-6-2)16(20(4,18)19)12-9-7-11(3)8-10-12/h7-10,13H,5-6H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBPJOMDHIZURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC)N(C1=CC=C(C=C1)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4760606.png)


![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4760617.png)
![2-{[(1-allyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4760620.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760639.png)


![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4760657.png)
![3-ethyl-5-{[3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760659.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4760671.png)
![4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4760680.png)